![molecular formula C20H17ClN2O3 B6578261 2-chloro-N-{[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl}benzamide CAS No. 1170295-01-8](/img/structure/B6578261.png)
2-chloro-N-{[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl}benzamide
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Overview
Description
Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings . It’s found in various natural products and synthetic compounds with a wide range of biological and pharmacological applications . Oxazole is another heterocyclic compound that contains an oxygen and a nitrogen atom. The combination of these structures could potentially lead to interesting biological activities.
Chemical Reactions Analysis
The chemical reactions involving your compound would depend on the nature and positioning of its functional groups. Benzofuran derivatives are known to undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its exact molecular structure. For instance, benzofuran is slightly soluble in water and soluble in alcohol and ether .Scientific Research Applications
- Several studies have explored the anticancer activity of benzofuran derivatives, including compounds like 2-chloro-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)benzamide . These molecules may inhibit cancer cell growth, making them promising candidates for targeted therapies.
- 2,3-Dihydrobenzofurans, such as the compound , have been investigated for their neuroprotective effects. Specifically, they show promise in treating traumatic and ischemic central nervous system (CNS) injuries . Their ability to inhibit lipid peroxidation and counteract excitatory behavior makes them relevant in this context.
- Benzofuran derivatives serve as an emerging scaffold for antimicrobial agents. Their unique structural features contribute to their effectiveness against various pathogens . The compound we’re discussing could potentially exhibit antimicrobial properties.
- Some natural products containing the 2,3-dihydrobenzofuran motif demonstrate antioxidant and cytoprotective properties . These properties are valuable in combating oxidative stress and maintaining cellular health.
- Certain DHB-containing natural products exhibit insecticidal activity . Researchers explore these compounds for potential use in pest control and agriculture.
- The synthesis of benzofuran derivatives, including 2-chloro-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)benzamide, contributes to drug discovery . Scientists investigate their pharmacological properties and evaluate their potential as therapeutic agents.
Anticancer Potential
Neuroprotection and CNS Injury
Antimicrobial Agents
Antioxidant and Cytoprotective Properties
Insecticidal Activity
Synthetic Chemistry and Drug Development
Mechanism of Action
Target of Action
It’s known that benzofuran derivatives, which this compound is a part of, have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a way that allows them to exhibit antimicrobial activity . The substituent on the 4-position of the benzofuran may play a significant role in this activity .
Biochemical Pathways
Benzofuran derivatives are known to impact a variety of biological pathways due to their wide array of biological activities .
Pharmacokinetics
It’s known that one of the targets achieved with most of the more recent compounds, including benzofuran derivatives, is improved bioavailability, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives are known to have a wide array of biological activities, making them a privileged structure in the field of drug discovery .
Future Directions
properties
IUPAC Name |
2-chloro-N-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-12-8-14-9-13(6-7-18(14)25-12)19-10-15(23-26-19)11-22-20(24)16-4-2-3-5-17(16)21/h2-7,9-10,12H,8,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQFPRNABLSUIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)benzamide |
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